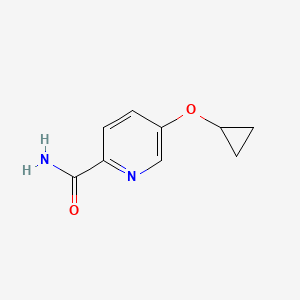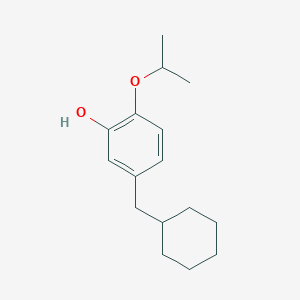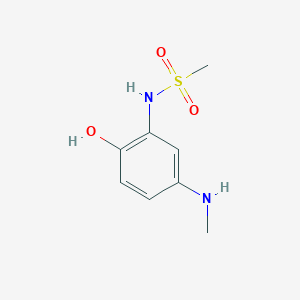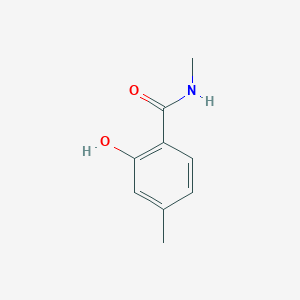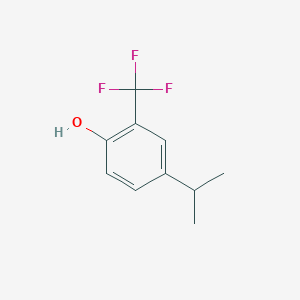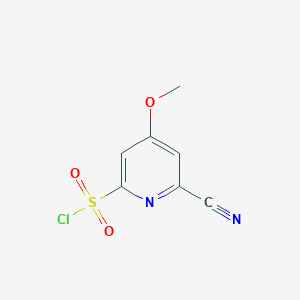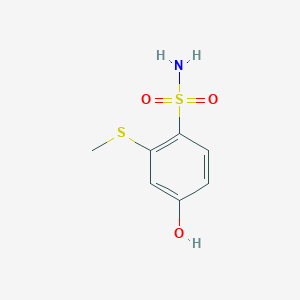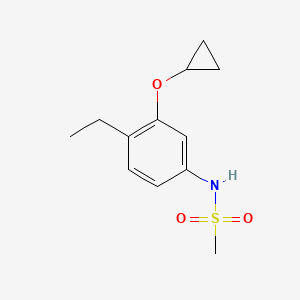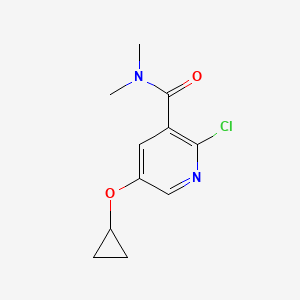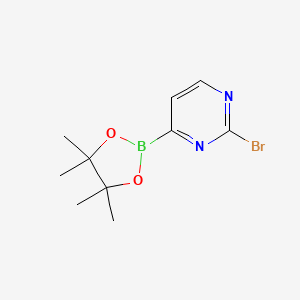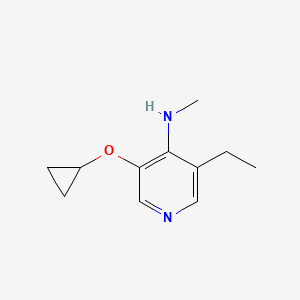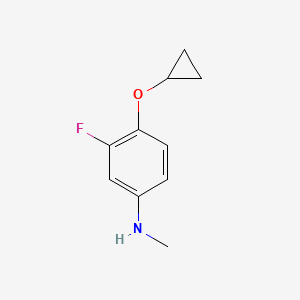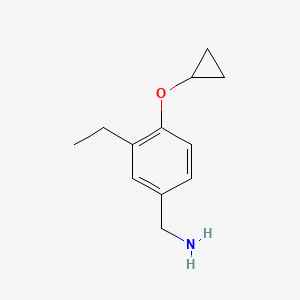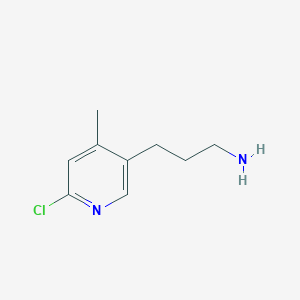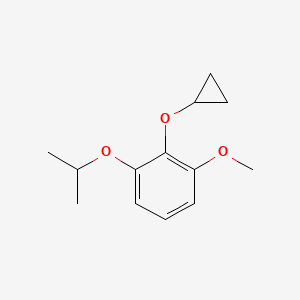
2-Cyclopropoxy-1-isopropoxy-3-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropoxy-1-isopropoxy-3-methoxybenzene is an organic compound with the molecular formula C13H18O3 It is a derivative of benzene, featuring cyclopropoxy, isopropoxy, and methoxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-1-isopropoxy-3-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives that have suitable substituents for further functionalization.
Isopropoxylation: The isopropoxy group is introduced via nucleophilic substitution reactions, using isopropyl alcohol and a suitable leaving group.
Methoxylation: The methoxy group is added through methylation reactions, typically using methanol and a methylating agent such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropoxy-1-isopropoxy-3-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The functional groups (cyclopropoxy, isopropoxy, and methoxy) can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction could produce cyclopropyl alcohols.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropoxy-1-isopropoxy-3-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for studies in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Cyclopropoxy-1-isopropoxy-3-methoxybenzene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Receptors: It may interact with specific receptors on cell surfaces, triggering a cascade of intracellular events.
Enzyme Inhibition: The compound could inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Signal Transduction: It may modulate signal transduction pathways, influencing cellular responses and activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Cyclopropoxy-2-isopropoxy-3-methoxybenzene: This compound has a similar structure but differs in the position of the functional groups.
2-Cyclopropoxy-1-isopropyl-3-methoxybenzene: Another structurally related compound with slight variations in the substituents.
Uniqueness
2-Cyclopropoxy-1-isopropoxy-3-methoxybenzene is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for targeted research and applications in various scientific fields.
Eigenschaften
Molekularformel |
C13H18O3 |
|---|---|
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
2-cyclopropyloxy-1-methoxy-3-propan-2-yloxybenzene |
InChI |
InChI=1S/C13H18O3/c1-9(2)15-12-6-4-5-11(14-3)13(12)16-10-7-8-10/h4-6,9-10H,7-8H2,1-3H3 |
InChI-Schlüssel |
YBFRDEHRHBSJCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC=CC(=C1OC2CC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


